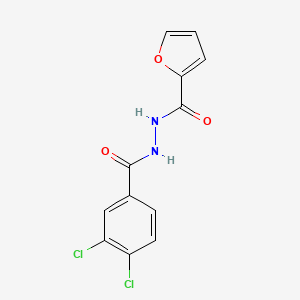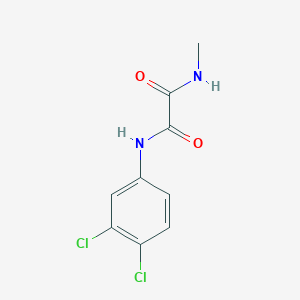
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate, also known as Irgastab FS 042, is a synthetic antioxidant that is widely used in various industries. It belongs to the class of hindered phenols and is known for its ability to prevent the degradation of polymers and plastics caused by heat, light, and oxygen.
作用机制
The mechanism of action of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate involves its ability to scavenge free radicals and inhibit oxidative stress. Free radicals are highly reactive molecules that can cause damage to cells and tissues by stealing electrons from other molecules, leading to a chain reaction of damage. Antioxidants such as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate can neutralize free radicals by donating an electron, thus breaking the chain reaction and preventing further damage.
Biochemical and Physiological Effects
Studies have shown that 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate can provide various biochemical and physiological effects. It has been shown to protect cells and tissues from oxidative stress, inflammation, and apoptosis. It has also been shown to improve mitochondrial function, reduce lipid peroxidation, and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, it has been shown to have neuroprotective, cardioprotective, and anticancer effects.
实验室实验的优点和局限性
The advantages of using 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate in lab experiments include its stability, solubility, and low toxicity. It is also readily available and relatively inexpensive. However, its limitations include its hydrophobic nature, which can make it difficult to dissolve in aqueous solutions, and its potential interference with some assays that rely on redox reactions.
未来方向
There are many potential future directions for research on 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate. Some possible areas of investigation include its role in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, its potential as a radioprotective agent in cancer therapy, and its use in the development of new antioxidant and anti-inflammatory drugs. Other possible directions include the synthesis of new derivatives with improved properties and the development of new methods for its delivery and targeting.
合成方法
The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate involves the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid with N-phenylglycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified by recrystallization or chromatography.
科学研究应用
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate has been extensively studied for its antioxidant properties and its potential applications in various fields. It has been used as a stabilizer in polymers, plastics, and coatings to prevent degradation caused by heat, light, and oxygen. It has also been used as an additive in lubricants, fuels, and rubber to improve their stability and performance. In addition, it has been investigated for its potential therapeutic applications in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases.
属性
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl 2-anilinoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO3/c1-24(2,3)20-15-18(16-21(23(20)28)25(4,5)6)11-10-14-29-22(27)17-26-19-12-8-7-9-13-19/h7-9,12-13,15-16,26,28H,10-11,14,17H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDWGVUMYPJPTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOC(=O)CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl 2-(phenylamino)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5156360.png)

![1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5156367.png)
![N-[5-(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5156370.png)

![5-[(5-chloro-2-thienyl)methylene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5156388.png)

![2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5156390.png)
![1-(1-ethyl-1H-benzimidazol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B5156408.png)
![2-chloro-N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5156418.png)
![8-(9H-fluoren-2-ylmethyl)-3-isopropyl-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5156431.png)
![2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5156437.png)
![4-[2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5156445.png)
